molecular formula C8H18Cl2N4O B1521980 2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride CAS No. 1209883-95-3

2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride

Cat. No.: B1521980
CAS No.: 1209883-95-3
M. Wt: 257.16 g/mol
InChI Key: DGIRNNUNPMYDDL-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at position 5 with a dimethylaminomethyl group and at position 3 with a 2-propan-2-amine moiety. As a dihydrochloride salt, it exhibits enhanced solubility and stability, making it suitable for pharmaceutical applications. It serves as a key intermediate in synthesizing pan-genotypic hepatitis C virus (HCV) NS5B polymerase inhibitors like BMS-986139 and BMT-052, leveraging its structural rigidity and amine functionality for target binding .

Properties

IUPAC Name

2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O.2ClH/c1-8(2,9)7-10-6(13-11-7)5-12(3)4;;/h5,9H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIRNNUNPMYDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC(=N1)CN(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C8H16Cl2N4O
  • Molecular Weight : 257.16 g/mol
  • CAS Number : 1209883-95-3

The compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act as an agonist or antagonist for various receptors, including G protein-coupled receptors (GPCRs) and kinases.

Key Mechanisms:

  • Inhibition of Kinases : The compound has shown potential as a selective inhibitor for certain kinases involved in cellular signaling pathways.
  • Receptor Agonism : It may activate specific GPCRs that lead to downstream effects such as increased intracellular calcium levels and modulation of cyclic AMP levels.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound through various assays.

Table 1: Summary of Biological Assays

Assay Type Target IC50 Value Reference
Kinase InhibitionSRC Kinase52 nM
Receptor Binding5-HT1D ReceptorPotent
Cell ProliferationK562 Cell LineIC50 = 67 nM
CytotoxicityVarious Cancer Cell LinesVaries

Case Studies

  • Case Study on SRC Kinase Inhibition :
    A study demonstrated that the compound effectively inhibited SRC kinase with an IC50 value of 52 nM. This suggests a strong potential for applications in cancer therapies where SRC is often overactive.
  • Receptor Agonism in Neurological Models :
    In models assessing the effect on the 5-HT1D receptor, the compound exhibited significant agonistic activity, indicating its potential role in treating mood disorders or migraines through serotonergic pathways.
  • Cell Proliferation Studies :
    In vitro studies using K562 cells showed that the compound significantly inhibited cell proliferation at low concentrations, suggesting its utility as an anticancer agent.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Early findings suggest favorable oral bioavailability and rapid systemic clearance in animal models.

Table 2: Pharmacokinetic Profile

Parameter Value
Oral Bioavailability~40%
Half-lifeShort (specific values pending)

Scientific Research Applications

The structural formula of the compound can be represented as follows:

C9H14Cl2N4O\text{C}_9\text{H}_{14}\text{Cl}_2\text{N}_4\text{O}

This compound features a dimethylamino group and an oxadiazole ring, which are significant for its biological activity.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds containing the oxadiazole moiety exhibit antimicrobial properties. Studies have shown that derivatives similar to 2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride demonstrate efficacy against various bacterial strains, making them candidates for antibiotic development .

Anticancer Properties : Preliminary studies suggest that oxadiazole derivatives may inhibit cancer cell proliferation. The mechanism is believed to involve the induction of apoptosis in tumor cells, providing a pathway for the development of novel anticancer agents .

Neuropharmacology

CNS Activity : The presence of the dimethylamino group suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety .

Agricultural Chemistry

Pesticidal Properties : Some studies have explored the use of oxadiazoles as agrochemicals. The compound's structure may confer insecticidal or herbicidal properties, making it a candidate for developing new pesticides .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for their antibacterial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. This finding supports further exploration into its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Activity

In a recent investigation featured in Cancer Letters, researchers synthesized several oxadiazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The study found that one derivative exhibited IC50 values in the low micromolar range, indicating promising anticancer activity. The mechanism was attributed to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents on Oxadiazole Ring Molecular Formula Molecular Weight Key Features
2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride 5-(dimethylaminomethyl), 3-(propan-2-amine) C₉H₁₉Cl₂N₃O 280.18* High polarity due to dimethylamino group; dihydrochloride enhances solubility
2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride 5-propyl, 3-(propan-2-amine) C₈H₁₆ClN₃O 205.69 Hydrophobic propyl group may reduce solubility; used in preclinical studies
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride 5-methyl, 3-(propan-2-amine) C₆H₁₂ClN₃O 189.64 Compact structure; methyl group offers moderate lipophilicity
2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride 5-trifluoromethyl, 3-(propan-2-amine) C₆H₁₁ClF₃N₃O 257.62 Electron-withdrawing CF₃ group improves metabolic stability
[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride 5-cyclobutyl, 3-(methylamine) C₇H₁₂ClN₃O 189.65 Steric bulk from cyclobutyl may hinder membrane permeability

*Calculated based on formula C₉H₁₉Cl₂N₃O.

Solubility and Stability

  • Dihydrochloride Salts: All listed compounds are hydrochloride salts, improving aqueous solubility. The dimethylamino group in the target compound further enhances polarity, favoring oral bioavailability .
  • Hydrophobic Analogues : Propyl and cyclobutyl derivatives exhibit lower solubility, necessitating formulation adjustments (e.g., lipid-based carriers) .

Key Research Findings

  • Positional Isomerism : Substituent position (e.g., 5-methyl vs. 3-methyl) significantly impacts electronic properties. For instance, 5-substituted oxadiazoles generally exhibit better π-stacking in enzyme binding than 3-substituted variants .
  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group (electron-donating) enhances solubility and hydrogen-bonding capacity, whereas CF₃ (electron-withdrawing) improves oxidative stability .
  • Deuterated Analogs : Deuterated versions of the target compound show altered pharmacokinetics, with prolonged half-lives due to isotope effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride
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